

# Technisches Support-Center: Sojabohnen-Trypsin-Inhibitor (SBTI) in der Zellkultur

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Trypsin Inhibitor (soybean)

Cat. No.: B1163945

[Get Quote](#)

Dieses technische Support-Center bietet umfassende Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs) zu häufigen Problemen bei der Verwendung von Sojabohnen-Trypsin-Inhibitor (SBTI) in der Zellkultur. Es richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, um häufig auftretende Probleme bei ihren Experimenten zu identifizieren und zu lösen.

## Fehlerbehebungsleitfaden

Dieser Leitfaden im Frage-Antwort-Format befasst sich mit spezifischen Problemen, die bei der Verwendung von SBTI auftreten können.

F1: Warum heften sich meine Zellen nach der Trypsinisierung und SBTI-Behandlung schlecht an?

Antwort: Eine schlechte Zellanhaftung nach der Subkultur mit SBTI kann mehrere Ursachen haben:

- Unvollständige Trypsin-Inaktivierung: Restliche Trypsinaktivität kann Zelloberflächenproteine schädigen, die für die Anhaftung entscheidend sind. Stellen Sie sicher, dass das SBTI-zu-Trypsin-Verhältnis korrekt ist. In der Regel wird ein stöchiometrisches 1:1-Verhältnis empfohlen, aber einige Protokolle schlagen eine höhere Konzentration von SBTI vor, um eine vollständige Inaktivierung zu gewährleisten.[\[1\]](#)

- **Übermäßige Trypsinisierung:** Eine zu lange Exposition gegenüber Trypsin, selbst bei anschließender Inaktivierung, kann die Zellen schädigen. Optimieren Sie Ihre Trypsinisierungszeit; sie sollte gerade ausreichen, um die Zellen abzulösen.
- **Unvollständige Entfernung des Trypsin-SBTI-Komplexes:** Der verbleibende Komplex in der Zellsuspension kann die Anhaftung beeinträchtigen. Es ist entscheidend, die Zellen nach der Inaktivierung durch Zentrifugation zu pelletieren und das Pellet in frischem Medium zu resuspendieren.[2] Ein zusätzlicher Waschschrift mit PBS kann hilfreich sein.[3]
- **Zellstress:** Falsche Handhabung, wie z. B. starkes Pipettieren, kann die Zellen schädigen und ihre Anhaftungsfähigkeit verringern.

F2: Meine Zellen zeigen nach der Subkultur mit SBTI eine geringe Lebensfähigkeit oder ein verlangsamtes Wachstum. Was könnte die Ursache sein?

Antwort: Eine verringerte Lebensfähigkeit oder Proliferation ist ein häufiges Problem, das auf folgende Faktoren zurückzuführen sein kann:

- **SBTI-Zytotoxizität:** Obwohl SBTI im Allgemeinen als sicher gilt, kann es bei hohen Konzentrationen für bestimmte Zelllinien zytotoxisch sein. Es ist wichtig, die optimale, nicht-toxische Konzentration von SBTI für Ihre spezifische Zelllinie durch ein Zytotoxizitäts-Assay zu bestimmen.
- **Restliche Trypsinaktivität:** Ähnlich wie bei Anhaftungsproblemen kann eine unzureichende Trypsin-Inaktivierung zu Zellschäden und Zelltod führen.
- **Nährstoffmangel im Medium:** Wenn die Zellen nach der Passage nicht mit ausreichend Nährstoffen versorgt werden, kann dies ihr Wachstum beeinträchtigen. Stellen Sie sicher, dass Sie frisches, vorgewärmtes Medium verwenden.
- **Qualität des SBTI:** SBTI ist ein Protein und kann bei unsachgemäßer Lagerung denaturieren und seine Aktivität verlieren. Verwenden Sie Aliquots, um wiederholtes Einfrieren und Auftauen zu vermeiden.

F3: Wie kann ich feststellen, ob das Trypsin vollständig durch SBTI inaktiviert wurde?

Antwort: Die vollständige Inaktivierung von Trypsin ist entscheidend. Hier sind einige Möglichkeiten, dies zu überprüfen:

- Visuelle Beobachtung: Nach der Zugabe von SBTI und dem Resuspendieren der Zellen sollten diese aufhören zu verklumpen, was ein Zeichen für anhaltende Trypsinaktivität sein kann.
- Zellgesundheit nach der Passage: Eine hohe Zellanhaftung und normales Wachstum nach der Subkultur sind gute Indikatoren für eine erfolgreiche Trypsin-Inaktivierung.
- Enzymatischer Assay: Für eine quantitative Bewertung kann ein enzymatischer Assay zur Messung der verbleibenden Trypsinaktivität durchgeführt werden. Solche Assays verwenden ein chromogenes oder fluorogenes Substrat für Trypsin. Es gibt auch ELISA-basierte Methoden zur Quantifizierung von restlichem Trypsin.[\[4\]](#)[\[5\]](#)

F4: Was sind die Anzeichen für eine unvollständige Trypsin-Neutralisierung und wie kann ich sie beheben?

Antwort: Anzeichen für eine unvollständige Trypsin-Neutralisierung sind unter anderem Zellverklumpung, schlechte Anhaftung, verringerte Lebensfähigkeit und eine veränderte Morphologie nach der Passage.

Lösungen:

- Überprüfen Sie die Konzentrationen: Stellen Sie sicher, dass die Konzentrationen von Trypsin und SBTI korrekt sind. Die spezifische Aktivität des Trypsins und die Reinheit des SBTI können von Charge zu Charge variieren.
- Optimieren Sie das Verhältnis: Führen Sie eine Titration durch, um das optimale SBTI-zu-Trypsin-Verhältnis für Ihre spezifische Zelllinie und Trypsin-Charge zu ermitteln.
- Mischvorgang: Stellen Sie sicher, dass das SBTI nach der Zugabe zur Zellsuspension gründlich, aber schonend gemischt wird, um eine gleichmäßige Verteilung und eine effiziente Inaktivierung zu gewährleisten.
- Inkubationszeit: Obwohl die Reaktion nahezu augenblicklich ist, kann eine kurze Inkubation von einigen Minuten bei Raumtemperatur die vollständige Komplexbildung sicherstellen.

## Häufig gestellte Fragen (FAQs)

F: Was ist der Hauptzweck der Verwendung von SBTI in der Zellkultur?

A: Der Hauptzweck von SBTI ist die Inaktivierung von Trypsin, einer Protease, die üblicherweise zur Ablösung von adhären Zellen von der Kulturoberfläche verwendet wird. Dies ist besonders wichtig in serumfreien Kulturbedingungen, da Serum, das normalerweise Trypsin-Inhibitoren enthält, fehlt.

F: Wie funktioniert SBTI?

A: SBTI ist ein kompetitiver, reversibler Inhibitor, der einen stabilen, stöchiometrischen 1:1-Komplex mit Trypsin bildet. Diese Komplexbildung blockiert das aktive Zentrum des Trypsins und verhindert so dessen proteolytische Aktivität.

F: Gibt es Alternativen zu SBTI?

A: Ja, es gibt mehrere Alternativen:

- Serum: Fötales Rinderserum (FBS) enthält natürliche Trypsin-Inhibitoren wie  $\alpha$ 1-Antitrypsin.
- Andere Trypsin-Inhibitoren: Es gibt andere kommerziell erhältliche Trypsin-Inhibitoren.
- Schonende Zelldissoziationsreagenzien: Produkte wie Accutase sind Mischungen aus proteolytischen und kollagenolytischen Enzymen, die schonender für die Zellen sind und keine Inaktivierung erfordern.
- EDTA-basierte Ablösung: Bei einigen Zelllinien kann die alleinige Verwendung von EDTA zur Chelatisierung von Kalziumionen ausreichen, um die Zelladhäsion zu schwächen und die Zellen abzulösen.

F: Wie sollte ich SBTI-Lösungen vorbereiten und lagern?

A: SBTI wird typischerweise als lyophilisiertes Pulver oder als konzentrierte Stammlösung geliefert.

- Vorbereitung: Lösen Sie das lyophilisierte Pulver in einer geeigneten Pufferlösung wie PBS oder serumfreiem Medium auf die gewünschte Konzentration. Eine gängige

Arbeitskonzentration beträgt 1 mg/ml.[2]

- Sterilisation: Sterilfiltrieren Sie die rekonstituierte Lösung durch einen 0,22-µm-Filter.
- Lagerung: Aliquotieren Sie die Stammlösung in kleinere Volumina, um wiederholtes Einfrieren und Auftauen zu vermeiden, und lagern Sie sie bei -20 °C.[2] Die Stabilität in Lösung kann je nach Puffer und Lagerbedingungen variieren.

## Quantitative Daten

Die folgenden Tabellen fassen quantitative Daten zur Verwendung von SBTI zusammen.

Tabelle 1: Empfohlene Konzentrationen für die Zubereitung von SBTI-Arbeitslösungen

Ziel-Trypsin-Konzentration	Verdünnung der SBTI-Stammlösung	Endkonzentration der SBTI-Arbeitslösung	Hemmkapazität pro ml Arbeitslösung
0,05 %	1:10 in D-PBS	0,5 mg/ml	0,5 mg Trypsin
0,1 %	1:5 in D-PBS	1,0 mg/ml	1,0 mg Trypsin
0,25 %	1:2 in D-PBS	2,5 mg/ml	2,5 mg Trypsin

Datenquelle: Abgeleitet von ATCC-Protokollen.

Tabelle 2: Stabilität von Sojabohnen-Trypsin-Inhibitor (STI)

Bedingung	Restaktivität (%)
Temperatur (10 min Exposition)	
bis zu 80 °C	100 %
90 °C	80 %
100 °C	70 %
pH (2 h Exposition)	
pH 1-14	100 %

Datenquelle: Abgeleitet aus einer Studie zur Stabilität eines Kunitz-Typ-Trypsininhibitors aus schwarzen Sojabohnen.[2]

## Experimentelle Protokolle

### Protokoll 1: Standard-Zellpassage mit SBTI

Dieses Protokoll beschreibt die Schritte zur Subkultivierung von adhärenenten Zellen unter Verwendung von Trypsin und SBTI.

- Medien absaugen: Entfernen Sie das verbrauchte Kulturmedium aus dem Kulturgefäß.
- Waschen: Spülen Sie die Zellschicht mit sterilem,  $\text{Ca}^{2+}$ / $\text{Mg}^{2+}$ -freiem PBS, um alle Spuren von Serum zu entfernen, das die Trypsinaktivität hemmen könnte. Saugen Sie das PBS ab.
- Trypsinisierung: Geben Sie eine ausreichende Menge vorgewärmter Trypsin-EDTA-Lösung hinzu, um die Zellschicht zu bedecken (z. B. 1 ml für einen T-25-Kolben). Inkubieren Sie bei 37 °C für 2-5 Minuten oder bis sich die Zellen ablösen. Überprüfen Sie dies unter dem Mikroskop.
- Inaktivierung: Geben Sie ein gleiches oder doppeltes Volumen einer SBTI-Lösung (in der Regel 1 mg/ml) in die Zellsuspension, um das Trypsin zu neutralisieren.[3] Mischen Sie die Suspension durch sanftes Pipettieren.
- Zentrifugation: Überführen Sie die Zellsuspension in ein steriles Zentrifugenröhrchen und zentrifugieren Sie bei 100-200 x g für 5 Minuten, um die Zellen zu pelletieren.[2]
- Resuspendierung: Verwerfen Sie den Überstand und resuspendieren Sie das Zellpellet vorsichtig in einem geeigneten Volumen frischen, vorgewärmten Kulturmediums.
- Zellzählung und Aussaat: Zählen Sie die Zellen und säen Sie sie in der gewünschten Dichte in neue Kulturgefäße aus.
- Inkubation: Inkubieren Sie die Zellen unter den für die Zelllinie geeigneten Bedingungen.

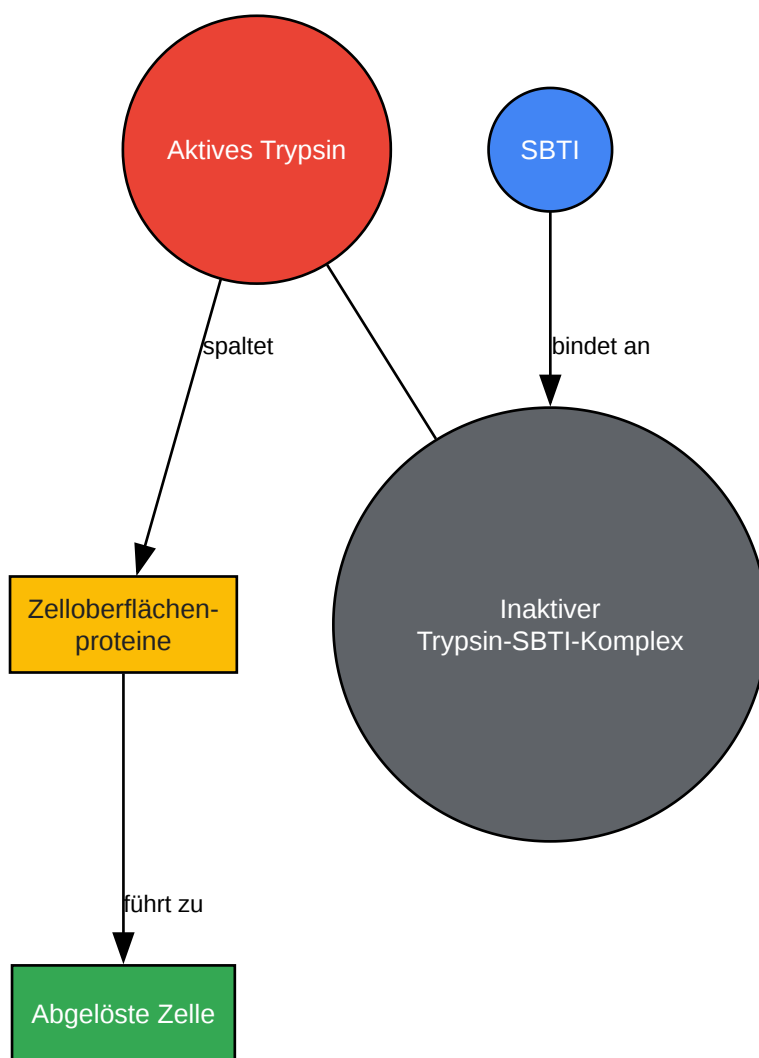
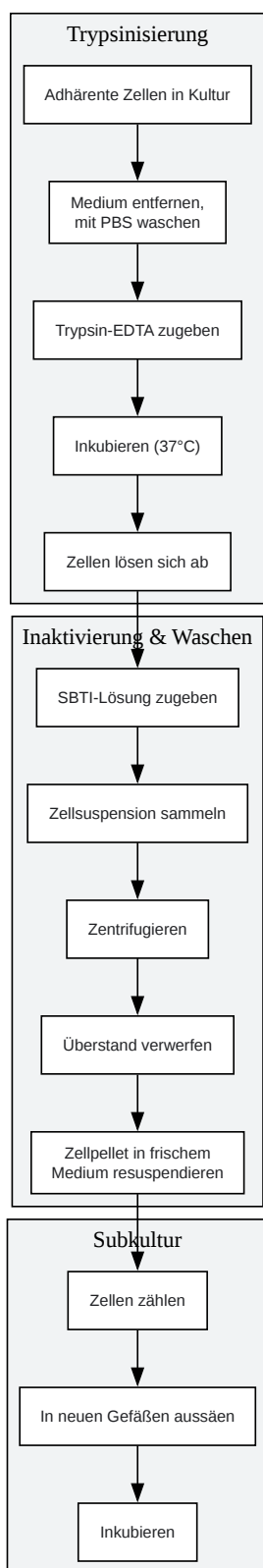
Protokoll 2: Zytotoxizitäts-Assay zur Bestimmung der optimalen SBTI-Konzentration (MTT-Assay)

Dieses Protokoll beschreibt, wie die zytotoxischen Effekte von SBTI auf eine bestimmte Zelllinie bewertet werden können.

- Zellaussaat: Säen Sie die Zellen in einer 96-Well-Platte mit einer geeigneten Dichte aus und lassen Sie sie über Nacht anhaften.
- Behandlung: Bereiten Sie eine Reihe von Verdünnungen von SBTI in serumfreiem Medium vor. Entfernen Sie das Medium von den Zellen und fügen Sie die SBTI-Verdünnungen zu den entsprechenden Wells hinzu. Fügen Sie auch eine Kontrolle mit nur Medium hinzu.
- Inkubation: Inkubieren Sie die Platte für einen relevanten Zeitraum (z. B. die typische Expositionszeit während der Passage oder länger, um subtile Effekte zu erkennen).
- MTT-Zugabe: Fügen Sie jedem Well MTT-Reagenz (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) hinzu und inkubieren Sie die Platte für 2-4 Stunden bei 37 °C, damit sich Formazan-Kristalle bilden können.
- Solubilisierung: Fügen Sie ein Solubilisierungsmittel (z. B. DMSO oder eine saure Isopropanol-Lösung) hinzu, um die Formazan-Kristalle aufzulösen.
- Messung: Messen Sie die Extinktion bei einer geeigneten Wellenlänge (typischerweise 570 nm) mit einem Plattenlesegerät.
- Analyse: Berechnen Sie die prozentuale Zellebensfähigkeit für jede SBTI-Konzentration im Vergleich zur Kontrolle und bestimmen Sie die IC<sub>50</sub> (die Konzentration, bei der 50 % der Zellen abgetötet werden).

## Visualisierungen

Die folgenden Diagramme veranschaulichen wichtige Prozesse und logische Beziehungen im Zusammenhang mit der Verwendung von SBTI.







[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Soybean Trypsin Inhibitor [3hbiomedical.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. med.unc.edu [med.unc.edu]
- 4. Quantitation of residual trypsin in cell-based therapeutics using immobilized  $\alpha$ -1-antitrypsin or SBTI in an ELISA format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technisches Support-Center: Sojabohnen-Trypsin-Inhibitor (SBTI) in der Zellkultur]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1163945#common-problems-with-soybean-trypsin-inhibitor-in-cell-culture]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)